molecular formula C21H21N3O2S B11346950 3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11346950
M. Wt: 379.5 g/mol
InChI Key: PERQHMZPOSVHHD-UHFFFAOYSA-N
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Description

3-METHYL-4-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thiazepine ring, and substituted with various functional groups

Preparation Methods

The synthesis of 3-METHYL-4-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the thiazepine ring: The pyrazole intermediate is then reacted with a thioamide in the presence of a base to form the thiazepine ring.

    Substitution reactions: The final compound is obtained by introducing the methyl and methoxyphenyl groups through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-METHYL-4-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-METHYL-4-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

    Pharmacology: Researchers investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-METHYL-4-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

3-METHYL-4-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as:

The uniqueness of 3-METHYL-4-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its complex fused ring system and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

3-methyl-4-[4-[(2-methylphenyl)methoxy]phenyl]-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C21H21N3O2S/c1-13-5-3-4-6-16(13)11-26-17-9-7-15(8-10-17)20-19-14(2)23-24-21(19)22-18(25)12-27-20/h3-10,20H,11-12H2,1-2H3,(H2,22,23,24,25)

InChI Key

PERQHMZPOSVHHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(NN=C4NC(=O)CS3)C

Origin of Product

United States

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